![molecular formula C32H35Cl2N5O2 B12421918 L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester CAS No. 922150-12-7](/img/structure/B12421918.png)
L-Valine, N-[2-[[4-[bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P53R3 is a quinazoline-type molecule identified through in vitro DNA-binding assays. It is known for its ability to restore sequence-specific DNA binding to several p53 mutants, including p53 R175H, p53 M237I, and p53 R273H. This compound has shown promise in inducing p53-dependent antiproliferative effects by increasing the expression of many p53 target genes, such as p21, GADD45, BAX, PUMA, PIG3, and MDM2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: P53R3 is synthesized through a series of organic reactions involving quinazoline derivativesThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired product yield and purity .
Industrial Production Methods: While detailed industrial production methods for P53R3 are not extensively documented, it is likely that the compound is produced using scalable organic synthesis techniques. These methods would involve optimizing the reaction conditions to maximize yield and minimize impurities, followed by purification processes such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: P53R3 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its biological activity. It does not typically undergo oxidation or reduction reactions as part of its primary synthetic route .
Common Reagents and Conditions: The synthesis of P53R3 involves common organic reagents such as amines, aldehydes, and acids. Catalysts like palladium or copper may be used to facilitate certain steps in the reaction sequence. The reactions are generally carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major product formed from the synthesis of P53R3 is the quinazoline derivative itself, which is then further modified to enhance its binding affinity and biological activity. By-products are typically minimal and are removed through purification processes .
Applications De Recherche Scientifique
P53R3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the reactivation of mutant p53 proteins. In biology and medicine, P53R3 is investigated for its potential to induce cell cycle arrest and apoptosis in cancer cells harboring p53 mutations. This makes it a promising candidate for cancer therapy, especially for tumors resistant to conventional treatments .
Mécanisme D'action
P53R3 exerts its effects by restoring the sequence-specific DNA binding ability of mutant p53 proteins. This reactivation leads to the transcription of p53 target genes involved in cell cycle arrest, apoptosis, and DNA repair. The molecular targets of P53R3 include the p53 mutants themselves, and the pathways involved are primarily those regulating cell proliferation and survival .
Comparaison Avec Des Composés Similaires
P53R3 is unique in its high specificity and efficacy in restoring the function of mutant p53 proteins compared to other compounds like PRIMA-1 and CP-31398. While PRIMA-1 and CP-31398 also target mutant p53, P53R3 has shown higher specificity and a broader range of effective concentrations. Similar compounds include PRIMA-1, CP-31398, and APR-246, all of which aim to restore the tumor-suppressive functions of mutant p53 .
Propriétés
Numéro CAS |
922150-12-7 |
|---|---|
Formule moléculaire |
C32H35Cl2N5O2 |
Poids moléculaire |
592.6 g/mol |
Nom IUPAC |
methyl (2S)-2-[[2-[[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]methyl]quinazolin-4-yl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C32H35Cl2N5O2/c1-21(2)29(32(40)41-3)37-31-26-6-4-5-7-27(26)35-28(36-31)20-38-16-18-39(19-17-38)30(22-8-12-24(33)13-9-22)23-10-14-25(34)15-11-23/h4-15,21,29-30H,16-20H2,1-3H3,(H,35,36,37)/t29-/m0/s1 |
Clé InChI |
DFBRKGUTHGRQMH-LJAQVGFWSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)OC)NC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
SMILES canonique |
CC(C)C(C(=O)OC)NC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




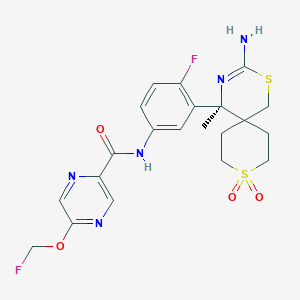
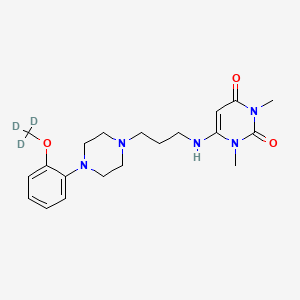

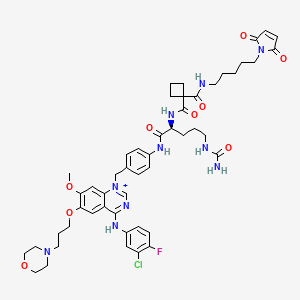
![1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine](/img/structure/B12421871.png)


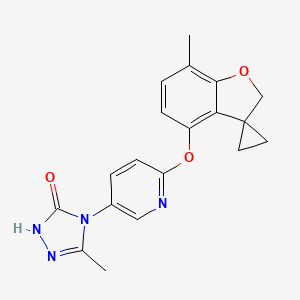
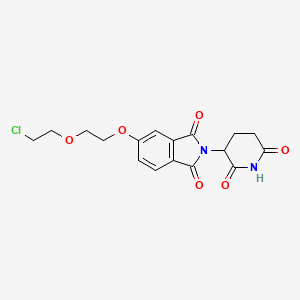


![N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide](/img/structure/B12421910.png)
